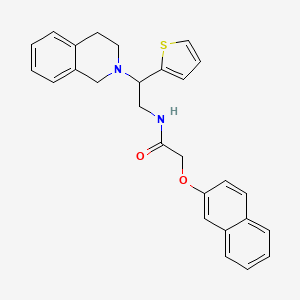

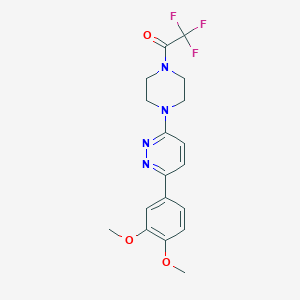

![molecular formula C11H11NO2 B2970139 N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine CAS No. 344287-22-5](/img/structure/B2970139.png)

N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine” is a chemical compound with the molecular formula C11H11NO2 . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

科学的研究の応用

Organic Synthesis and Chemical Transformations

Pd-catalyzed O-arylation of Ethyl Acetohydroximate : This study presents a Pd-catalyzed method for the O-arylation of ethyl acetohydroximate with aryl halides, facilitating the synthesis of O-arylhydroxylamines and substituted benzofurans. This approach highlights the utility of hydroxylamine derivatives in constructing complex aromatic systems, offering a versatile tool for the synthesis of benzofuran derivatives, which may include structures related to N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine (T. Maimone & S. Buchwald, 2010).

Biological Activities

Inhibition of Monoamine Oxidase : Research on derivatives of phenylethylamine, which shares structural similarities with benzofuran compounds, indicates that substitutions on the benzene ring can enhance anti-monoamine oxidase activity. This suggests the potential of benzofuran derivatives, including this compound, in developing therapeutic agents targeting monoamine oxidase (A. McCoubrey, 1959).

Antiamnestic and Antihypoxic Activities : Compounds featuring the benzofuran motif have been investigated for their antiamnestic and antihypoxic activities. These activities are crucial for developing therapeutic agents against cognitive impairments and conditions involving reduced oxygen supply (S. Ono et al., 1995).

Materials Science and Novel Applications

Novel Recovery of Nano-Structured Ceria from Ce(III)-Benzoxazine Dimer Complexes : This study demonstrates the synthesis of nano-structured ceria (CeO2) from benzoxazine dimer complexes, which include benzofuran derivatives. The process involves thermal decomposition of these complexes, highlighting a novel application of benzofuran compounds in materials science for producing nanomaterials (C. Veranitisagul et al., 2011).

作用機序

Target of Action

The primary targets of N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine are cancer cells, particularly leukemia cells (K562), prostate cancer cells (PC3), colon cancer cells (SW620), and human kidney cancer cells (Caki 1) . These cells are targeted due to their overactive receptor tyrosine kinase (TK) signaling pathway .

Mode of Action

This compound interacts with its targets by inducing pro-oxidative effects, which increase reactive oxygen species in cancer cells . This interaction leads to an increase in reactive oxygen species, especially at 12 hours of incubation .

Biochemical Pathways

The compound affects the biochemical pathways related to apoptosis, or programmed cell death. It has been shown to have proapoptotic properties, confirmed through the Caspase-Glo 3/7 assay . This leads to the induction of apoptosis in K562 cells .

Pharmacokinetics

Its molecular weight is 18921 g/mol , which may influence its bioavailability and pharmacokinetic profile.

Result of Action

The result of the compound’s action is the inhibition of cell growth in various types of cancer cells . It also inhibits the release of proinflammatory interleukin 6 (IL-6) in K562 cells . Furthermore, it has been found to have selective action towards K562 cells and no toxic effect in HaCat cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the structure of the compound and its derivatives can affect its activity . Bromoalkyl and bromoacetyl derivatives of benzofurans, for example, exhibit the highest cytotoxicity . Additionally, the compound’s pro-oxidative effects and increase in reactive oxygen species in cancer cells are especially pronounced at 12 hours of incubation .

特性

IUPAC Name |

(NE)-N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-9-5-3-4-6-10(9)14-11(7)8(2)12-13/h3-6,13H,1-2H3/b12-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYXPVBXCEATBBO-XYOKQWHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=NO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(OC2=CC=CC=C12)/C(=N/O)/C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

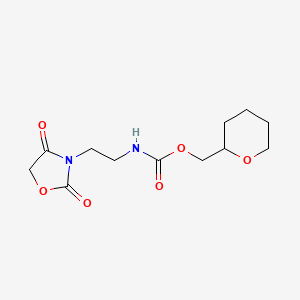

![3-amino-N-(4-methoxybenzyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2970059.png)

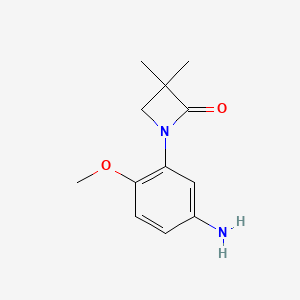

![ethyl 3-carbamoyl-2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2970061.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3,5-dimethylbenzamide](/img/structure/B2970069.png)

![2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2970070.png)

![5,6-dichloro-N-[2-(propylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2970073.png)

![2-[(But-2-ynoylamino)methyl]-3-(4-ethoxyphenyl)propanamide](/img/structure/B2970074.png)

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2970076.png)